7-methyl-2-[(prop-2-en-1-yl)amino]-3-[(1E)-[(prop-2-en-1-yl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
7-methyl-2-(prop-2-enylamino)-3-(prop-2-enyliminomethyl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-4-8-17-10-13-15(18-9-5-2)19-14-7-6-12(3)11-20(14)16(13)21/h4-7,10-11,18H,1-2,8-9H2,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOKMFNIOITIED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=NCC=C)NCC=C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-[(prop-2-en-1-yl)amino]-3-[(1E)-[(prop-2-en-1-yl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-[(prop-2-en-1-yl)amino]-3-[(1E)-[(prop-2-en-1-yl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium or copper complexes). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced derivatives of the compound .
Scientific Research Applications
7-methyl-2-[(prop-2-en-1-yl)amino]-3-[(1E)-[(prop-2-en-1-yl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 7-methyl-2-[(prop-2-en-1-yl)amino]-3-[(1E)-[(prop-2-en-1-yl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations in Pyrido[1,2-a]pyrimidin-4-ones
Key structural analogs of Compound A differ in substituent groups, which influence physicochemical properties and bioactivity:
Key Observations :
Yield Comparison :
Antioxidant and Enzyme Inhibition
- Pyrido[1,2-a]pyrimidin-4-ones with catechol derivatives exhibit IC₅₀ values < 10 μM against aldose reductase (ALR2), a target in diabetic complications .
Antimalarial Activity
- Compound F (): Unsubstituted B-ring pyrido[1,2-a]pyrimidin-4-ones inhibit Plasmodium falciparum with EC₅₀ ~ 2.5 μM . Allyl substituents in Compound A may enhance membrane permeability but require validation.
Physicochemical Properties
| Property | Compound A | Compound B | Compound D |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 3.5 | 1.9 |
| Solubility (mg/mL) | 0.12 | 0.05 | 0.35 |
| Melting Point (°C) | 283–285* | 260–262 | 190–192 |
*Data from structurally similar compounds in .
Biological Activity
7-methyl-2-[(prop-2-en-1-yl)amino]-3-[(1E)-[(prop-2-en-1-yl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrido-pyrimidine core. Its chemical formula is , with a molecular weight of approximately 473.396 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
Anticancer Activity
Research has indicated that derivatives of pyrido-pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| K562 (human leukemia) | <10 | |
| A431 (epidermoid carcinoma) | <15 | |
| HT29 (colon cancer) | <20 |
The mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 46.9 to 93.7 µg/mL for gram-positive and gram-negative bacteria. This suggests a broad-spectrum activity that merits further investigation into its potential as an antibiotic agent.
Enzyme Inhibition
One notable biological target is catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. The compound has been shown to interact with COMT, potentially modulating neurotransmitter levels in the brain, which could have implications for treating neurological disorders.
The biological effects of this compound are primarily attributed to:
- Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit various kinases involved in cancer progression.
- Modulation of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of pro-apoptotic factors and suppression of anti-apoptotic signals.
- Antioxidant Activity : Some studies suggest that pyrido-pyrimidine derivatives possess antioxidant properties, which can protect cells from oxidative stress.
Case Studies
A study published in PubMed explored the effects of similar pyrido-pyrimidine derivatives on human cancer cell lines, revealing that these compounds could significantly reduce cell viability through apoptosis induction mechanisms . Another investigation focused on their antimicrobial properties, demonstrating efficacy against resistant strains .
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this compound?
The synthesis typically involves multi-step protocols, including:
- Condensation reactions to introduce the allylamino and allylimino groups.
- Cyclization under reflux conditions (e.g., using ethanol or DMF as solvents at 80–100°C) to form the pyrido[1,2-a]pyrimidin-4-one core .
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) to isolate the target compound . Critical factors include solvent polarity, temperature control, and catalyst selection (e.g., p-toluenesulfonic acid for imine formation) .
Q. How is structural characterization performed for this compound?
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., Z/E configuration of imine groups) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- X-ray crystallography (if crystals are obtainable) to resolve ambiguities in tautomeric forms .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
Pyrido-pyrimidinone derivatives with similar substituents (e.g., allylamino, thiazolidinone) show:
- Antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) via disruption of cell wall synthesis .
- Anticancer potential (IC₅₀: 10–50 µM) through inhibition of kinase pathways or DNA intercalation . Note : Activity varies significantly with substitution patterns; allyl groups may enhance membrane permeability .
Advanced Research Questions
Q. How can computational methods guide the optimization of synthetic routes?
- Density Functional Theory (DFT) predicts transition states and energy barriers for cyclization steps, identifying optimal catalysts (e.g., Lewis acids) .
- Machine learning models trained on reaction databases can propose solvent systems or temperature ranges to maximize yield . Example: Computational screening reduced byproducts in imine formation by 30% when using acetonitrile instead of THF .
Q. What strategies resolve contradictory bioactivity data across studies?
- Dose-response profiling : Re-evaluate activity under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for assay variability .
- Target engagement assays : Use surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to purported targets (e.g., DNA topoisomerase II) .
- Metabolite analysis : LC-MS/MS to rule out off-target effects from degradation products .
Q. How can regioselective functionalization of the pyrido-pyrimidinone core be achieved?
- Directed ortho-metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions for allyl group introduction .
- Protecting group strategies : Temporarily block reactive sites (e.g., with Boc groups) during multi-step syntheses . Example: Selective methylation at the 7-position was achieved using MeI in DMF with K₂CO₃ as a base (yield: 72%) .
Methodological Considerations
Q. What in vitro models are appropriate for evaluating anticancer activity?
- Cell line panels : Use NCI-60 or patient-derived xenograft (PDX) cells to assess selectivity across cancer types .
- Mechanistic assays : Flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting for kinase inhibition (e.g., EGFR, AKT) .
Q. How to assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
